molecular formula C18H26N2O7 B15246345 [(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate

[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate

Cat. No.: B15246345
M. Wt: 382.4 g/mol
InChI Key: MPEMIOZQASDBPA-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoyloxy group and a dioxopyrimidinyl moiety, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include butanoic anhydride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate

InChI

InChI=1S/C18H26N2O7/c1-4-6-15(21)25-10-13-12(27-16(22)7-5-2)8-14(26-13)20-9-11(3)17(23)19-18(20)24/h9,12-14H,4-8,10H2,1-3H3,(H,19,23,24)/t12-,13+,14+/m0/s1

InChI Key

MPEMIOZQASDBPA-BFHYXJOUSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCC

Canonical SMILES

CCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.